Cyclocondensation reactions: This method involves reacting bifunctional precursors, such as thiourea and α-haloketones, to form the thiazole ring. []
Multi-step synthesis: This approach involves building the molecule step-by-step, starting from commercially available materials. []
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reactions and improve yields. []
Mechanism of Action
Enzyme inhibition: These molecules can inhibit specific enzymes by binding to their active sites. For example, some thiazole-containing compounds exhibit α-glucosidase inhibitory activity. []
Receptor binding: Heterocyclic compounds can interact with specific receptors, either agonistically or antagonistically. Several studies report compounds with imidazo[2,1-b][1,3]thiazole structures exhibiting selective COX-2 inhibitory activity. []
Applications
Antimicrobial research: Evaluating its effectiveness against various bacteria and fungi, exploring structure-activity relationships, and optimizing its properties for potential drug development. [] , []
Anticancer research: Studying its potential cytotoxic effects on cancer cell lines, investigating its mechanism of action in inducing apoptosis, and exploring its potential as a lead compound for anticancer drug development. [] , []
Anti-inflammatory research: Investigating its ability to inhibit inflammatory pathways, exploring its effects on inflammatory mediators, and evaluating its potential as an anti-inflammatory agent. []
Compound Description: This compound was synthesized as a potential fungicidal agent. The molecular structure features a thiazole ring, a triazole ring, and a benzodioxole group.
Compound Description: This compound features a dihydroimidazo[2,1-b][1,3]thiazole ring system linked to a pyridine ring, and a 4-fluorophenyl acetamide group. Its crystal structure is stabilized by intermolecular and intramolecular hydrogen bonding.
Relevance: While this compound features an imidazo[2,1-b][1,3]thiazole moiety similar to N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, it differs in its substitution pattern and the presence of a pyridine ring and a 4-fluorophenyl acetamide group. This highlights the diverse structural variations possible within the imidazothiazole class of compounds.
Compound Description: This compound incorporates an imidazo[2,1-b][1,3]thiazole ring system with a 4-chlorophenyl substituent. Additionally, it features a methoxybenzylidene acetohydrazide group.
Compound Description: This series of compounds, designated as 7a-e, are 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives with a 1,3-benzothiazole group at the 6-position. These compounds were synthesized as part of a study exploring antimicrobial, anticancer, and antioxidant agents. Some compounds in this series (7a and 7d) displayed promising antimicrobial and anticancer activity.
Relevance: Although this series differs from N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine in terms of the specific heterocyclic core structure, they both highlight the importance of incorporating thiazole-containing moieties in drug discovery research for diverse biological targets.
Compound Description: These compounds, identified as 9a-e, are pyrrolo[2,1-b][1,3]benzothiazole derivatives explored for their potential antimicrobial, anticancer, and antioxidant activities. Some of these compounds (9a and 9d) exhibited notable antimicrobial and anticancer properties.
Relevance: While these compounds differ from N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine in their core structure, they share the common feature of incorporating a benzothiazole unit. This emphasizes the significance of the benzothiazole moiety in the development of bioactive compounds.
Compound Description: This compound contains an imidazo[2,1-b][1,3]thiazole ring system with a 4-bromophenyl substituent and is connected to a complex spirocyclic system incorporating a thiazolidinone ring. The crystal structure is stabilized by a network of hydrogen bonds and C-H...π interactions.
Compound Description: This series of compounds, denoted as 3a-k, features a thiazolidinedione ring connected to a 1,3-thiazole ring with a variable aryl substituent. These compounds were evaluated for their α-glucosidase inhibitory activity, and some displayed promising inhibition potential.
Compound Description: This series, labeled 3l-n, features a thiazolidinedione ring linked to a benzothiazole moiety. These compounds were also studied for their potential as α-glucosidase inhibitors.
Relevance: These compounds, like N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, incorporate a thiazole-based structure. The presence of the thiazolidinedione ring and the lack of an imidazole ring differentiate them from the target compound.
Compound Description: This compound combines a spiro-fused system involving an oxindole ring, a pyrrolidine ring, and a dihydroimidazo[2,1-b]thiazol-3-one ring. It also includes a benzo[1,3]dioxole group.
Thioaplysinopsin analogs (4a-d)
Compound Description: These analogs are derived from rhodanine derivatives and indole or 2-methylindole. They are structurally similar to thioaplysinopsin, a marine natural product with potential biological activities.
Relevance: While these compounds do not directly share structural features with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, they are included because the study highlights the synthesis and chemistry of imidazothiazole derivatives, showcasing the versatility of this class of compounds.
Compound Description: This compound features two 1,3-thiazole rings connected through a disulfide bridge, with each thiazole ring also linked to a triazole ring. It exhibits antibacterial and antifungal activity.
Compound Description: This compound features an imidazo[2,1-b][1,3]thiazole ring system with a 4-methoxyphenyl substituent connected to a thiazolidinone ring through an acetohydrazide linker. Its crystal structure reveals the planarity of the imidazothiazole ring system.
Compound Description: This compound features a 1,3-thiazole ring linked to a pyrimidine ring, with a methoxyphenyl substituent on the pyrimidine ring and a methylphenylamino group on the thiazole ring. The crystal structure shows two independent molecules with varying dihedral angles between the thiazole and pyrimidine rings.
Compound Description: These derivatives, labeled 2a–e, are pyrido[2,1-b][1,3]benzothiazole compounds with various aryl substituents at the 3-position. They were synthesized in high yields through the reaction of benzothiazoleacetonitrile with different aromatic aldehydes.
Relevance: These derivatives, like N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, highlight the structural diversity possible within thiazole-containing heterocyclic systems. The presence of a pyridine ring fused to the benzothiazole moiety distinguishes them from the target compound.
Compound Description: This compound contains a 1,3-thiazole ring connected to a pyrimidine ring, with a methoxyphenyl substituent on the pyrimidine and a methylphenylamino group on the thiazole ring. Its crystal structure shows two independent molecules with different dihedral angles between the thiazole and pyrimidine rings.
1,3-thiazoles and 1,3,4-thiadiazines
Compound Description: This broad category encompasses various derivatives of 1,3-thiazoles and 1,3,4-thiadiazines synthesized using ultrasonic irradiation as a green chemistry approach. These compounds were evaluated for their antimicrobial activities, and several exhibited potent to moderate activity against various microbes.
Relevance: This group of compounds highlights the significance of thiazole-containing heterocycles in medicinal chemistry, particularly for antimicrobial applications. While the specific structures of these compounds are not described in detail, the research underscores the potential of exploring diverse thiazole-based scaffolds for drug development. This resonates with the structural core of N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, emphasizing the importance of thiazole rings in medicinal chemistry.
N-Mannich Bases of 5-Amino-4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Compound Description: This series of compounds comprises twelve N-Mannich bases of the central scaffold 5-Amino-4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one. These compounds were synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities. The study found that the electron-donating or electron-withdrawing nature of substituents on the phenyl ring of the N-Mannich base influenced their biological activities.
Compound Description: This series, labeled 2a-d, includes hydrazinecarbothioamide derivatives containing the imidazo[2,1-b]thiazole core with either phenyl or 4-chlorophenyl substituents. These compounds were assessed for their antibacterial and antifungal activities.
Relevance: This series is related to N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine through the presence of the imidazo[2,1-b]thiazole core and the potential for a 4-chlorophenyl substituent. The key difference lies in the presence of a hydrazinecarbothioamide group instead of the thiazole ring found in the target compound.
Compound Description: This series, designated 3a-n, features 1,2,4-triazole-3-thione derivatives with an imidazo[2,1-b]thiazole core bearing either phenyl or 4-chlorophenyl substituents. These compounds were evaluated for their antibacterial and antifungal activities.
Compound Description: This series, labeled 4a-g, includes 1,3,4-thiadiazole derivatives with an imidazo[2,1-b]thiazole core and either phenyl or 4-chlorophenyl substituents. These compounds were also tested for their antibacterial and antifungal activities.
Relevance: These compounds share the imidazo[2,1-b]thiazole core and the possibility of a 4-chlorophenyl substituent with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine. The main difference lies in the presence of a 1,3,4-thiadiazole ring instead of the thiazole ring found in the target compound.
Compound Description: This compound is a phenyltetrahydroquinolinedione derivative with a 4-methyl-1,3-thiazol-5-yl group at the 4-position. It exhibits TRPA1 antagonist activity and is considered a promising analgesic and anti-inflammatory drug candidate.
Compound Description: This series of compounds features a 1,3-thiazole ring connected to a 1,3,4-oxadiazole ring through a methylene linker. Various substituents are present on the oxadiazole ring. These compounds were designed and synthesized as potential antibacterial agents.
Compound Description: This compound, referred to as CYC116, contains a 1,3-thiazole ring connected to a pyrimidine ring. It is under development as an anti-cancer drug candidate and has shown potential for suppressing Type I hypersensitivity immune responses through the inhibition of Fyn kinase in mast cells.
Tetrazole and 1,3-Oxazepine Derivatives
Compound Description: This broad category encompasses several tetrazole and 1,3-oxazepine derivatives synthesized from an azoaldehyde derivative and primary amines, including 5-Amino-1,3,4-thiadiazole-2-thiol and 2-Amino benzothiazole. These compounds were designed and characterized with the aim of exploring their potential biological activities.
Relevance: While these compounds do not share specific structural features with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, their synthesis involves reactions with thiazole-containing building blocks. This highlights the broader context of thiazole chemistry in the development of novel heterocyclic compounds for potential therapeutic applications.
Compound Description: This compound, abbreviated as MTEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has shown efficacy in preventing levodopa-induced dyskinesia (LID) in a rat model of Parkinson’s disease by suppressing the progression of physiological changes in the cortico-striato-entopeduncular pathway.
Perhydroimidazo[4,3-b]thiazole-5-thiones (7) and N-[1-(4,5-dihydro-1,3-thiazol-2-yl)alkyl]-N′,N′-dimethylthioureas (8)
Compound Description: These compounds are formed through the reaction of 3-(dimethylamino)-2H-azirines with 1,3-thiazolidine-2-thione. The reaction conditions (solvent and temperature) influence the product ratio, with polar solvents favoring the formation of N-[1-(4,5-dihydro-1,3-thiazol-2-yl)alkyl]-N′,N′-dimethylthioureas (8).
Relevance: While these compounds do not directly share structural features with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, they are relevant because they highlight the diverse reactivity of thiazole-containing compounds and the possibility of forming fused heterocyclic systems.
Compound Description: This compound, identified as compound 7, is a novel anti-HIV-1 compound that inhibits viral assembly by targeting the phosphatidylinositol (4,5)-bisphosphate binding site of the HIV-1 matrix (MA) protein. It exhibits broad-spectrum neutralizing activity against various HIV-1 group M isolates.
Relevance: Although this compound does not share specific structural features with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, it highlights the potential of targeting viral proteins with small-molecule inhibitors, suggesting a possible area for future research related to the target compound's antiviral properties.
3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17) and N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)
Compound Description: These compounds are additional hits from a virtual screen for inhibitors of HIV-1 replication. Compound 17 contains a 1,2,4-oxadiazole ring, while compound 18 features an imidazo[2,1-b][1,3]thiazole moiety. Both compounds exhibit antiviral activity but are less potent than compound 7.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.